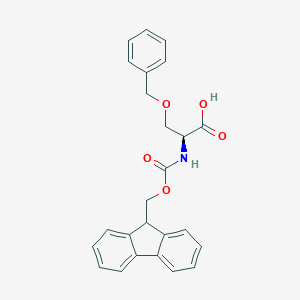

Fmoc-Ser(Bzl)-OH

Descripción general

Descripción

Fmoc-Ser(Bzl)-OH: is an organic compound widely used in peptide synthesis. It is a derivative of the amino acid serine, where the hydroxyl group is protected by a benzyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group . This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser(Bzl)-OH typically involves the protection of the hydroxyl group of L-serine with a benzyl group, followed by the protection of the amino group with an Fmoc group. One common method involves reacting L-serine with N-hydroxysuccinimide ester to obtain L-serine benzyl ester. This intermediate is then reacted with fluorenecarboxylic acid chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient protection of the functional groups .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Ser(Bzl)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed via hydrogenolysis.

Substitution Reactions: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal.

Hydrogenolysis: Hydrogen gas with a palladium catalyst for benzyl group removal.

Major Products Formed:

Aplicaciones Científicas De Investigación

Introduction to Fmoc-Ser(Bzl)-OH

This compound, or Fmoc-serine benzyl ester, is a crucial compound in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used due to its stability under various conditions and its ease of removal. The benzyl group on serine provides additional protection for the hydroxyl side chain, enhancing the compound's utility in synthesizing complex peptides.

Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides through Fmoc-based SPPS. This method allows for the sequential addition of amino acids to a growing peptide chain while maintaining the integrity of sensitive side chains. The following are key aspects of its application in peptide synthesis:

- High Yield and Purity : The use of this compound has been shown to yield high-purity peptides, which is essential for both research and therapeutic applications. For instance, studies indicate that peptides synthesized using this compound can achieve yields exceeding 80% under optimized conditions .

- Compatibility with Modified Peptides : The Fmoc chemistry is compatible with various modifications such as phosphorylation and glycosylation, which are crucial for developing bioactive peptides . This compatibility allows researchers to explore a broader range of peptide structures.

Synthesis of Phosphorylated Peptides

The introduction of phosphate groups into peptides is vital for studying signal transduction and enzyme regulation. This compound serves as a precursor for synthesizing multiphosphorylated peptides (MPPs):

- Challenges in Synthesis : While this compound facilitates the synthesis of MPPs, steric hindrance and electrostatic repulsion can complicate coupling yields when multiple phosphorylation sites are present . Researchers have developed strategies to optimize reaction conditions, such as adjusting temperature and base concentrations, to enhance yields during MPP synthesis .

- Case Studies : In one study, a model phosphopeptide containing multiple phosphorylation sites was synthesized using this compound. The research highlighted the need for careful control over reaction parameters to minimize side reactions like β-elimination, which can lead to undesired products .

Research in Medicinal Chemistry

The versatility of this compound extends to medicinal chemistry, where it is used to synthesize peptides with therapeutic potential:

- Antibody Production : Peptides synthesized using Fmoc chemistry are increasingly employed in generating antibodies for diagnostics and therapeutics. The ease of synthesizing modified peptides allows for the development of targeted therapies .

- Clinical Trials : The number of synthetic peptides entering clinical trials has been on the rise, driven by advancements in Fmoc SPPS technology. This trend underscores the importance of compounds like this compound in drug development pipelines .

Biophysical Studies

Peptides synthesized with this compound are also utilized in biophysical studies aimed at understanding protein interactions and conformational dynamics:

- Structural Analysis : The ability to incorporate various modifications into peptides allows researchers to study how these changes affect protein folding and interactions. This insight is critical for drug design and understanding disease mechanisms .

Mecanismo De Acción

The mechanism of action of Fmoc-Ser(Bzl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyl group protects the hydroxyl group, ensuring that it remains intact until the desired point in the synthesis . The removal of these protecting groups is carefully controlled to allow for the stepwise construction of peptides .

Comparación Con Compuestos Similares

Fmoc-O-tert-butyl-L-serine: Similar to Fmoc-Ser(Bzl)-OH but with a tert-butyl group protecting the hydroxyl group.

Boc-O-benzyl-L-serine: Uses a tert-butoxycarbonyl (Boc) group instead of an Fmoc group for amino protection.

Uniqueness: this compound is unique due to its combination of Fmoc and benzyl protecting groups, which offer stability and ease of removal under mild conditions. This makes it particularly suitable for solid-phase peptide synthesis, where the sequential addition of amino acids requires precise control over protecting group removal .

Actividad Biológica

Fmoc-Ser(Bzl)-OH, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-benzyl-L-serine, is a derivative of serine that has garnered attention in peptide synthesis and biological research due to its unique properties and functionality. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 417.45 g/mol

- CAS Number : 83792-48-7

- Purity : >95% (HPLC)

Synthesis Methods

This compound is synthesized using various methods, often involving solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the benzyl group protects the hydroxyl group of serine.

Key Synthesis Findings:

- Deprotection Efficiency : Studies have shown that using 0.5% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at elevated temperatures can effectively remove the Fmoc group without significant β-elimination, making it ideal for synthesizing sensitive peptides containing phosphorylated residues .

- Yield and Purity : Synthesis methods have achieved yields exceeding 90% with minimal racemization, demonstrating the efficiency of Fmoc-based strategies in peptide coupling reactions .

Biological Activity

The biological activity of this compound is primarily attributed to its role in the synthesis of phosphorylated peptides, which are crucial for various cellular functions, including signal transduction and enzyme regulation.

- Phosphorylation Patterns : The incorporation of this compound into peptides allows for the study of phosphorylation patterns that significantly impact protein function. Such modifications can alter protein interactions and stability .

- Peptide Interaction Studies : Peptides synthesized with this compound have been utilized to investigate interactions with various biological targets, including kinases and phosphatases, providing insights into cellular signaling pathways .

Table 1: Summary of Case Studies Involving this compound

Research Findings

Recent research highlights the importance of this compound in developing new therapeutic peptides:

- Therapeutic Potential : The ability to synthesize complex phosphorylated peptides opens avenues for drug development targeting specific kinases involved in cancer and other diseases .

- Analytical Techniques : Techniques such as HPLC and LC-MS have been employed to analyze the purity and confirm the structure of synthesized peptides containing this compound, ensuring high-quality products for biological studies .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBDGLCDMLNEMJ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426922 | |

| Record name | Fmoc-O-benzyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83792-48-7 | |

| Record name | Fmoc-O-benzyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.